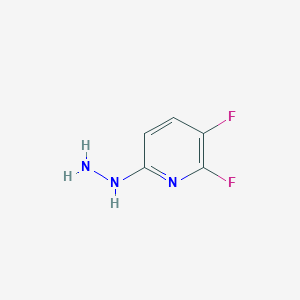

1-(5,6-Difluoropyridin-2-yl)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5,6-Difluoropyridin-2-yl)hydrazine is a chemical compound with the molecular formula C5H5F2N3. It is characterized by the presence of two fluorine atoms attached to a pyridine ring, along with a hydrazine group.

Preparation Methods

The synthesis of 1-(5,6-Difluoropyridin-2-yl)hydrazine typically involves the reaction of 5,6-difluoropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(5,6-Difluoropyridin-2-yl)hydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azides or nitriles, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the hydrazine group into an amine or other reduced forms.

Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with sodium methoxide can yield methoxy-substituted derivatives, while palladium-catalyzed reactions can lead to various coupling products .

Scientific Research Applications

1-(5,6-Difluoropyridin-2-yl)hydrazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and interactions with biological macromolecules.

Mechanism of Action

The mechanism by which 1-(5,6-Difluoropyridin-2-yl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the hydrazine group can participate in various chemical reactions within biological systems. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

1-(5,6-Difluoropyridin-2-yl)hydrazine can be compared with other fluorinated pyridines and hydrazines:

2,3,4,5,6-Pentafluoropyridine: This compound has all positions on the pyridine ring substituted with fluorine atoms, making it highly electron-deficient and reactive.

3,5-Difluoropyridine: Similar to this compound but lacks the hydrazine group, making it less versatile in chemical reactions.

1-(2,3-Difluoropyridin-4-yl)hydrazine: Another isomer with different fluorine substitution patterns, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazine group, which confer distinct chemical and biological properties.

Biological Activity

1-(5,6-Difluoropyridin-2-yl)hydrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the hydrazine class of compounds, characterized by the presence of a hydrazine functional group (-NH-NH2) attached to a pyridine ring. The difluorinated pyridine moiety enhances the compound's lipophilicity and may influence its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Condensation Reactions : Reacting 5,6-difluoropyridine with hydrazine derivatives under acidic or basic conditions.

- Purification Techniques : Utilizing recrystallization or chromatography to isolate the desired product.

Biological Activity

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that hydrazones, including derivatives like this compound, possess significant antimicrobial properties. A study highlighted that certain hydrazone derivatives demonstrated potent activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .

Anticancer Properties

Hydrazones are recognized for their anticancer potential. In vitro studies have shown that this compound and related compounds can inhibit the proliferation of cancer cell lines. For instance, derivatives have been reported to exhibit IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

Anti-inflammatory Effects

The anti-inflammatory activity of hydrazones has been documented in various studies. Compounds similar to this compound have shown inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to disease processes.

- Cell Cycle Arrest : Some studies suggest that hydrazones induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) : Hydrazones can modulate ROS levels within cells, contributing to their cytotoxic effects against tumor cells .

Case Studies and Research Findings

Several research findings underline the biological relevance of this compound:

Properties

Molecular Formula |

C5H5F2N3 |

|---|---|

Molecular Weight |

145.11 g/mol |

IUPAC Name |

(5,6-difluoropyridin-2-yl)hydrazine |

InChI |

InChI=1S/C5H5F2N3/c6-3-1-2-4(10-8)9-5(3)7/h1-2H,8H2,(H,9,10) |

InChI Key |

NGZYTMUAMQCRFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1F)F)NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.